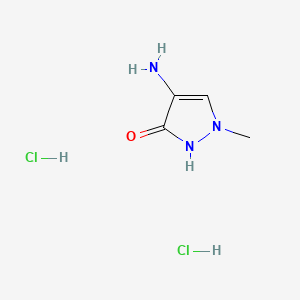

4-amino-1-methyl-1H-pyrazol-3-oldihydrochloride

Description

4-Amino-1-methyl-1H-pyrazol-3-ol dihydrochloride is a pyrazole derivative characterized by a hydroxyl (-OH) group at position 3, an amino (-NH₂) group at position 4, and a methyl (-CH₃) substituent at position 1 of the pyrazole ring. Its dihydrochloride salt form enhances solubility and stability, making it valuable in pharmaceutical and agrochemical research. Pyrazole derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

Molecular Formula |

C4H9Cl2N3O |

|---|---|

Molecular Weight |

186.04 g/mol |

IUPAC Name |

4-amino-2-methyl-1H-pyrazol-5-one;dihydrochloride |

InChI |

InChI=1S/C4H7N3O.2ClH/c1-7-2-3(5)4(8)6-7;;/h2H,5H2,1H3,(H,6,8);2*1H |

InChI Key |

UPNCOJJLQDTJME-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C(=O)N1)N.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1-methyl-1H-pyrazol-3-oldihydrochloride typically involves the reaction of 1-methyl-1H-pyrazole with an amine source under controlled conditions. One common method involves the use of 1-methyl-1H-pyrazole-4-carboxylic acid as a starting material, which is then subjected to amination reactions to introduce the amino group at the 4-position. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon.

Industrial Production Methods

In industrial settings, the production of 4-amino-1-methyl-1H-pyrazol-3-oldihydrochloride is scaled up using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

4-amino-1-methyl-1H-pyrazol-3-oldihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

Substitution: The amino group at the 4-position can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Halogenation reactions often use reagents like thionyl chloride or phosphorus tribromide.

Major Products

The major products formed from these reactions include pyrazole oxides, hydrazine derivatives, and various substituted pyrazoles, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-amino-1-methyl-1H-pyrazol-3-oldihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Industry: The compound is used in the production of agrochemicals and dyes, contributing to advancements in agriculture and textile industries.

Mechanism of Action

The mechanism of action of 4-amino-1-methyl-1H-pyrazol-3-oldihydrochloride involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or receptors, leading to therapeutic effects. For example, its interaction with enzyme active sites can result in the inhibition of enzyme activity, which is beneficial in treating diseases caused by overactive enzymes.

Comparison with Similar Compounds

Key Structural Features and Similarity Scores

The compound’s structural analogs are identified based on substituent patterns and similarity scores derived from chemical databases (Table 1).

Table 1: Structural Comparison of Pyrazole Derivatives

| Compound Name | CAS Number | Molecular Formula | Substituents (Position) | Similarity Score | Key Features |

|---|---|---|---|---|---|

| 4-Amino-1-methyl-1H-pyrazol-3-ol dihydrochloride | - | C₄H₈N₃O·2HCl | -OH (3), -NH₂ (4), -CH₃ (1) | Reference | Hydroxyl and amino groups enhance H-bonding |

| 3-Chloro-1H-pyrazol-4-amine hydrochloride | 63680-90-0 | C₃H₅ClN₃·HCl | -Cl (3), -NH₂ (4) | 1.00 | Chloro substituent increases lipophilicity |

| 1-Methyl-1H-pyrazol-4-amine dihydrochloride | 1063734-49-5 | C₄H₈N₃·2HCl | -NH₂ (4), -CH₃ (1) | 0.63 | Lacks hydroxyl group; simpler structure |

| 1H-Pyrazol-4-amine hydrochloride | 4331-28-6 | C₃H₅N₃·HCl | -NH₂ (4) | 0.71 | No methyl or hydroxyl groups |

Notes:

- 3-Chloro-1H-pyrazol-4-amine hydrochloride (similarity 1.00) shares the amino group at position 4 but replaces the hydroxyl group with chlorine, altering electronic properties and solubility .

Hydrogen Bonding and Crystallization Behavior

The hydroxyl and amino groups in 4-amino-1-methyl-1H-pyrazol-3-ol dihydrochloride facilitate extensive hydrogen-bonding networks, critical for crystal packing and stability. Bernstein et al. highlight that such interactions govern molecular aggregation and supramolecular architecture . In contrast, chloro-substituted analogs (e.g., 3-Chloro-1H-pyrazol-4-amine hydrochloride) rely on weaker halogen interactions, often leading to less predictable crystal structures .

Biological Activity

4-Amino-1-methyl-1H-pyrazol-3-oldihydrochloride is a compound with significant potential in various biological applications, particularly in the fields of pharmacology and medicinal chemistry. Its unique structure, characterized by a pyrazole ring, allows for diverse interactions with biological targets, leading to notable biological activities.

Chemical Structure and Properties

The molecular formula of 4-amino-1-methyl-1H-pyrazol-3-oldihydrochloride is C4H7N3·2HCl. The compound features a pyrazole core, which is known for its ability to form hydrogen bonds and interact with enzymes and receptors in biological systems. This structural characteristic is crucial for its biological activity.

The biological activity of this compound primarily involves the inhibition of specific enzymes and receptors. Studies have shown that it can interact with active sites of enzymes, leading to altered enzymatic activities. For instance, it has been observed to inhibit certain kinases that are pivotal in cancer cell proliferation.

Antimicrobial Properties

Research has indicated that 4-amino-1-methyl-1H-pyrazol-3-oldihydrochloride exhibits antimicrobial activity against various pathogens. In vitro studies demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The minimum inhibitory concentration (MIC) values were recorded, showcasing its potential as an antimicrobial agent.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary assays using the NCI-60 human tumor cell lines showed moderate cytostatic activity. The highest inhibition growth percent (IGP) was observed in breast cancer cell lines, indicating its potential as a lead compound for further development in cancer therapy.

| Cancer Cell Line | IGP (%) |

|---|---|

| MCF7 (Breast) | 23 |

| SNB-75 (Brain) | 21 |

| UO-31 (Renal) | 17 |

Study on Antimicrobial Activity

In a study published in Journal of Medicinal Chemistry , researchers tested the antimicrobial efficacy of the compound against various bacterial strains. The results indicated that the compound inhibited bacterial growth effectively at concentrations lower than many standard antibiotics, suggesting its potential as a novel antimicrobial agent .

Study on Anticancer Activity

A separate study conducted by the National Cancer Institute investigated the effects of 4-amino-1-methyl-1H-pyrazol-3-oldihydrochloride on different cancer cell lines. The findings revealed that it significantly inhibited cell proliferation in specific types of cancer, particularly breast and brain cancers, highlighting its therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.